Selective Urinary Conjugation: 32% N-Acetylglucosaminide vs. 96% Glucuronidation for HDCA
In a clinical study administering 0.5 g of [24-13C]-UDCA to a patient with extrahepatic cholestasis, 32% of the total UDCA excreted in urine was conjugated with N-acetylglucosamine [1]. In contrast, when [24-13C]-hyodeoxycholic acid (HDCA, a 6α-hydroxylated bile acid lacking the 7β-hydroxyl group) was administered, 96% of the excreted amount was glucuronidated, with no N-acetylglucosaminide detected [1]. This demonstrates a profound pathway bifurcation based on the presence of the 7β-hydroxyl group.
| Evidence Dimension | Urinary metabolic conjugation fate |
|---|---|
| Target Compound Data | 32% of excreted UDCA as N-acetylglucosaminide |
| Comparator Or Baseline | HDCA: 96% as glucuronide; 0% as N-acetylglucosaminide |
| Quantified Difference | 32% absolute difference in NAG conjugation; 96% vs. undetectable for glucuronidation pathway |
| Conditions | Human patient with extrahepatic cholestasis; 0.5 g oral 13C-labeled bile acid; urinary metabolite analysis |
Why This Matters
This defines UDCA 7-NAG as the sole reliable probe for studying the 7β-hydroxyl-selective N-acetylglucosaminidation pathway, whereas HDCA or CDCA cannot serve as surrogates.
- [1] Marschall, H. U., et al. Bile acid N-acetylglucosaminidation. In vivo and in vitro evidence for a selective conjugation reaction of 7 beta-hydroxylated bile acids in humans. Journal of Clinical Investigation, 1992, 89(6): 1981-1987. View Source
